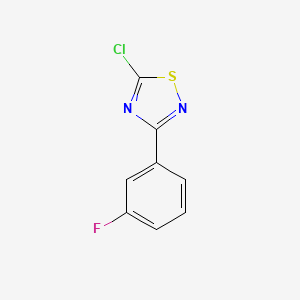

5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole

Description

5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a five-membered 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a 3-fluorophenyl group at position 2. The 1,2,4-thiadiazole scaffold is recognized for its versatility in medicinal chemistry, with derivatives exhibiting anticancer, antiviral, and antimicrobial activities .

Properties

IUPAC Name |

5-chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-2-1-3-6(10)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYDZBILUHBASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251322 | |

| Record name | 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138426-26-3 | |

| Record name | 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138426-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzonitrile with thiosemicarbazide in the presence of a chlorinating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling with a boronic acid can produce a biaryl-thiadiazole compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of CHClF NS and a molecular weight of approximately 239.7 g/mol. The presence of the chloro group at the 5-position and a 3-fluorophenyl moiety enhances its chemical reactivity and potential biological activity. The thiadiazole ring is known for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets.

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that compounds with thiadiazole moieties can exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 5-chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole possess activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

- The incorporation of halogens (like chlorine and fluorine) has been linked to enhanced antibacterial effects, particularly against Gram-positive bacteria .

-

Anticancer Potential :

- Molecular docking studies suggest that 5-chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole may effectively interact with enzymes involved in cancer progression. Its binding interactions with tubulin indicate potential mechanisms for anticancer activity .

- Thiadiazole derivatives have been reported to inhibit various cancer cell lines, indicating their promise as anticancer agents .

-

Anti-inflammatory Properties :

- The compound's structural features may also confer anti-inflammatory activity. Similar thiadiazole derivatives have been investigated for their ability to modulate inflammatory pathways .

Agricultural Applications

- Fungicidal Activity :

- Compounds related to 5-chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole have shown potential antifungal effects, making them candidates for agricultural applications . These compounds could be developed into fungicides to combat crop diseases.

Synthetic Routes

The synthesis of 5-chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

- Continuous Flow Synthesis Techniques : These methods optimize yield and purity for industrial applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications in substituents can significantly influence their interaction with biological targets:

- The presence of fluorine enhances lipophilicity and bioavailability, potentially improving pharmacological profiles.

- Variations in substituent groups lead to different biological activities; for example, changing the phenyl group can affect antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.

Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazole derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-withdrawing groups (EWGs) : The 3-fluorophenyl group in the target compound introduces moderate electron withdrawal compared to the stronger -CF₃ group in the trifluoromethyl derivative . This affects binding affinity to biological targets like kinases or receptors .

- Synthetic accessibility : Derivatives with simple substituents (e.g., methylsulfanyl) are easier to synthesize, while aryl-substituted variants require cross-coupling reactions, which are less developed for 1,2,4-thiadiazoles .

Biological Activity

5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole is a compound that has garnered attention for its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Cytotoxic Properties

Numerous studies have investigated the cytotoxic effects of 5-chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole against various cancer cell lines. The compound has shown significant antiproliferative activity, particularly against lung carcinoma (A549) and breast cancer (MCF-7) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated an IC50 of 0.28 µg/mL against MCF-7 cells, which is comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

The mechanism underlying the anticancer activity of 5-chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole involves several pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in MCF-7 cells, which is crucial for preventing cancer cell proliferation .

- Apoptosis Induction : Studies have shown that treatment with this thiadiazole derivative activates caspases (3, 8, and 9), leading to apoptosis in cancer cells . This process is essential for the elimination of malignant cells.

- Inhibition of Kinase Activity : The compound has been linked to the inhibition of ERK1/2 kinase activity, a pathway often associated with cancer cell survival and proliferation .

Broader Biological Activities

Beyond its anticancer properties, 5-chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole exhibits other biological activities:

- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains .

- Anti-inflammatory Effects : Some thiadiazole derivatives possess anti-inflammatory properties and have been studied for their potential in treating conditions like arthritis .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study reported that a series of thiadiazole compounds showed potent growth inhibitory effects on MCF-7 cells. The introduction of various substituents enhanced their potency significantly .

- Hepatocellular Carcinoma : Research indicated that compounds similar to 5-chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole exhibited promising results against HepG2 cells, with IC50 values suggesting strong potential for therapeutic use in liver cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thioamide precursors or oxidative dimerization of thioamides. For example, oxidative dimerization in water using molecular oxygen as an oxidant minimizes hazardous byproducts . Reaction conditions such as solvent choice (e.g., methanol/water mixtures), temperature (80–100°C), and catalyst presence significantly impact yield and purity. Side reactions, such as unexpected pyrazole formation (as observed in phenylhydrazine reactions), highlight the need for precise stoichiometric control .

Q. What spectroscopic and chromatographic techniques are critical for characterizing 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the substitution pattern and aromatic proton environments. Elemental analysis validates stoichiometry, while chromatographic methods (HPLC, TLC) assess purity. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides structural confirmation, particularly for resolving regioselectivity ambiguities .

Q. How does the electronic nature of substituents on the 3-fluorophenyl ring influence the chemical stability of 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole?

- Methodological Answer : Electron-withdrawing groups like fluorine enhance stability by reducing electron density on the thiadiazole ring, thereby resisting nucleophilic attack. Comparative studies of fluorophenyl vs. methoxyphenyl analogs show reduced degradation rates in acidic conditions for fluorine-substituted derivatives. Stability assessments should include accelerated aging experiments under varying pH and temperature .

Advanced Research Questions

Q. How can researchers optimize the green synthesis of 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole to minimize hazardous byproducts?

- Methodological Answer : Replace traditional solvents (e.g., DMF) with water or ethanol, and employ microwave-assisted synthesis to reduce reaction time and energy consumption. Catalytic systems like iodine or copper nanoparticles can enhance regioselectivity, reducing unwanted byproducts. Lifecycle assessment (LCA) tools should quantify environmental impact, focusing on waste reduction and atom economy .

Q. What strategies are effective in designing derivatives of 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole with enhanced bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic substitution at the 5-chloro and 3-fluorophenyl positions can modulate bioactivity. For example, introducing electron-deficient groups (e.g., nitro) at the para position of the phenyl ring enhances antimicrobial activity, while alkylation of the thiadiazole nitrogen improves lipophilicity for CNS penetration. In silico tools like molecular docking and pharmacophore modeling predict binding affinities to target proteins (e.g., bacterial gyrase) .

Q. How can contradictory data in biological activity studies of 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole derivatives be systematically addressed?

- Methodological Answer : Contradictions often arise from variations in assay protocols (e.g., bacterial strain selection in antimicrobial tests). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial assays). Meta-analyses of dose-response curves and toxicity profiles (e.g., acute toxicity via Prozorovsky’s method) resolve discrepancies between in vitro and in vivo results .

Q. What computational methods are employed to predict the physicochemical properties and reactivity of 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. PASS Online software forecasts pharmacological potential (e.g., diuretic or antifungal activity) based on structural descriptors. Molecular dynamics simulations assess solubility and membrane permeability under physiological conditions .

Q. What are the key challenges in achieving high regioselectivity during the synthesis of 5-Chloro-3-(3-fluorophenyl)-1,2,4-thiadiazole?

- Methodological Answer : Competing pathways (e.g., indole vs. pyrazole formation in phenylhydrazine reactions) necessitate careful precursor selection. Use directing groups (e.g., cyano substituents) to bias cyclization toward the thiadiazole core. Kinetic studies under varying temperatures identify optimal conditions for minimizing side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.